N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Overview
Description
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazole ring, which is a significant structure in medicinal chemistry due to its biological activity. The presence of dichloro substituents and a phenyl group further enhances its chemical properties, making it a valuable subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 3-bromophenylamine to introduce the phenyl group.
Acetylation: The final step involves the acetylation of the phenyl group with 3-methylphenoxyacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and analgesic properties.
Biological Studies: Used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, inhibiting their activity. The dichloro substituents enhance its binding affinity, making it a potent inhibitor in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- 5,7-dichloro-2-hydrazino-1,3-benzoxazole
Uniqueness
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with dichloro and phenyl groups makes it particularly effective in binding to biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-13-4-2-7-17(8-13)28-12-20(27)25-16-6-3-5-14(9-16)22-26-19-11-15(23)10-18(24)21(19)29-22/h2-11H,12H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKANZKZMYRYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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